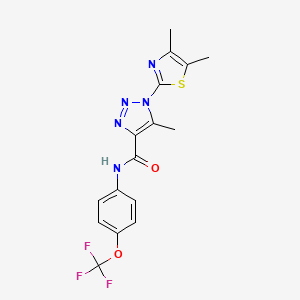

![molecular formula C19H21N7O B2597350 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 920389-15-7](/img/structure/B2597350.png)

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Evaluation

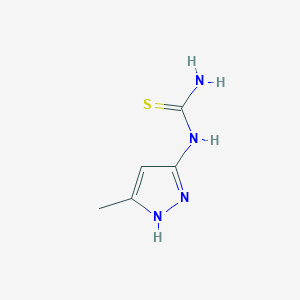

- A study on the synthesis of new thiazolopyrimidines, including triazolo and triazinopyrimidine derivatives, has been conducted. These compounds were evaluated for their potential antimicrobial and antitumor activities. Some showed promising antimicrobial activity, though none exhibited significant antitumor activity (Said et al., 2004).

Heteroaromatization Studies

- Research involving the synthesis of novel pyrimidines and triazolopyrimidines through reactions with various reagents has been conducted. This study also evaluated the antimicrobial activity of the synthesized compounds (El-Agrody et al., 2001).

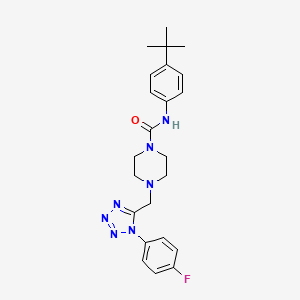

Antagonist Activity Research

- A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives were prepared and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Among these, specific compounds demonstrated potent 5-HT2 antagonist activity, indicating the usefulness of these ring systems in 5-HT2 antagonists (Watanabe et al., 1992).

Antimicrobial Activity Studies

- Novel 1,2,4-triazole derivatives were synthesized and screened for antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).

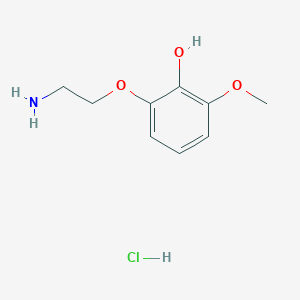

Molecular Structure Analysis

- The molecular structure of a 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one was determined, showcasing the potential for detailed structural analysis in this compound class (Hwang et al., 2006).

New Pyrazolo and Pyrimidines Synthesis

- Research on the synthesis of new pyrazolo and pyrimidines derivatives, including their characterization and evaluation for antimicrobial activity, has been conducted. This study contributes to the understanding of these compounds in various biological contexts (Patel et al., 2011).

Future Directions

Mechanism of Action

Target of Action

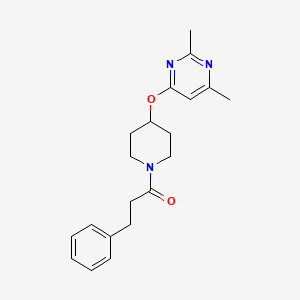

Compounds with a similar [1,2,3]triazolo[4,5-d]pyrimidine scaffold have been used as templates for designing new lsd1 inhibitors . LSD1 (Lysine-specific demethylase 1) plays a key role in regulating lysine methylation and its overexpression has been associated with the progression of certain human malignancies .

Mode of Action

It can be inferred from related compounds that the interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity of the 2-thiopyridine series .

Biochemical Pathways

Lsd1, a potential target of this compound, is known to be involved in various cellular processes, including gene expression, dna damage repair, and cell differentiation .

Result of Action

Related compounds have shown significant inhibitory activity with ic50 values ranging from 0057 ± 0003 to 0119 ± 0007 μM, compared to the control drug sorafenib .

Biochemical Analysis

Biochemical Properties

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone has shown to interact with various enzymes and proteins

Cellular Effects

Some studies suggest that it may have antitumor activities

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Properties

IUPAC Name |

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O/c27-19(15-6-7-15)25-10-8-24(9-11-25)17-16-18(21-13-20-17)26(23-22-16)12-14-4-2-1-3-5-14/h1-5,13,15H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMGLOHLENSRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2597267.png)

![13-(2-oxo-2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2597271.png)

![tert-butyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2597277.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2597282.png)

![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2597287.png)